molecular formula C11H12N4O2 B1393585 2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide CAS No. 1160264-08-3

2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

Cat. No.: B1393585
CAS No.: 1160264-08-3
M. Wt: 232.24 g/mol
InChI Key: LXIGTIWGYGDBGM-UHFFFAOYSA-N
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Description

Historical Development of Tetrahydropyrimidine Chemistry

The historical progression of tetrahydropyrimidine chemistry traces back to the pioneering work of Hofmann in 1888, who is credited with the first preparation of a 1,4,5,6-tetrahydropyrimidine, although he did not obtain it in pure form. This investigator heated 1,3-diacetamidopropane in a stream of hydrogen chloride and obtained, among other products, a dark brown oil which was identified by the picrate as 2-methyl-1,4,5,6-tetrahydropyrimidine. The description of the procedure and compound were vague, with no yields or physical constants given for either compound.

The systematic development of synthetic methodologies continued with Harries and Haga in 1899, who fused the dihydrochloride of 2,4-pentanediamine with sodium acetate and prepared 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine, which was isolated as the nitrate in 63 percent yield. Four years later, Haga and Majima used the same technique to synthesize 2-methyl-1,4,5,6-tetrahydropyrimidine from 1,3-propanediamine and sodium acetate, isolated as the nitrate in 50 percent yield.

A significant advancement occurred in 1940 when Aspinall was the first to report an efficient synthesis using a sealed tube technique for preparing the 1,4,5,6-tetrahydropyrimidines as free bases. Monoacylated 1,3-propanediamines, prepared from the appropriate esters, were dehydrated in the presence of lime at 250 degrees to yield a 2-substituted-1,4,5,6-tetrahydropyrimidine. The 2-methyl- and 2-phenyl-derivatives were prepared in this way, achieving yields of 70 percent.

Table 1: Historical Milestones in Tetrahydropyrimidine Synthesis

Year Researcher(s) Key Contribution Yield
1888 Hofmann First tetrahydropyrimidine preparation Not reported
1899 Harries and Haga Systematic synthesis via diamine fusion 63%
1903 Haga and Majima 2-methyl derivative synthesis 50%
1940 Aspinall Sealed tube technique for free bases 70%
1962 Brown and Evans General amidine-based synthesis High yields

The most revolutionary development came in 1962 when D. J. Brown and R. F. Evans devised a general synthesis for 1,4,5,6-tetrahydropyrimidines by refluxing the salt of an amidine derivative with 1,3-propanediamine. This process was a short, one-step synthesis where the products were obtained in high yield. The reaction has been applied to compounds where X was a chloride, bromide, or acetate ion and R was a hydrogen, methyl, butyl, benzyl, phenyl, or amino group.

Significance and Position of 2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its multifunctional nature and structural complexity. The compound belongs to the class of tetrahydropyrimidines, which are recognized for their diverse biological activities including antimicrobial, antiviral, and anticancer properties.

The significance of this compound stems from its unique structural features that combine multiple pharmacophoric elements. The tetrahydropyrimidine core provides the foundational heterocyclic framework, while the phenyl substituent at position 4 contributes to aromatic interactions and potential π-π stacking capabilities. The oxo functionality at position 2 introduces hydrogen bonding capacity, and the carbohydrazide group at position 5 offers additional sites for molecular recognition and potential covalent interactions.

Heterocyclic compounds bearing the pyrimidine core are of tremendous interest as they constitute an important class of natural and synthetic compounds exhibiting diverse useful biological activities that hold attractive potential for clinical translation as therapeutic agents. The pyrimidine scaffold, being a significant endogenous component of the body, allows pyrimidine derivatives to easily interact with enzymes, genetic materials, and bio components within the cell.

The structural complexity of this compound positions it as a privileged scaffold in medicinal chemistry research. The compound can be synthesized through the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. This reaction can be catalyzed by various acids and can be performed under solvent-free conditions or with the assistance of microwave irradiation to enhance the reaction rate and yield.

Table 2: Structural Features and Their Significance

Structural Element Position Chemical Significance Biological Relevance
Oxo group Position 2 Hydrogen bonding acceptor Enzyme interaction
Phenyl ring Position 4 Aromatic interactions Membrane permeability
Carbohydrazide Position 5 Multiple H-bond donors/acceptors DNA/protein binding
Tetrahydropyrimidine core Central scaffold Conformational flexibility Target selectivity

The compound demonstrates significant antimicrobial properties, with studies indicating effective inhibition of various bacterial strains. Research has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 32 to 128 micrograms per milliliter for different bacterial strains.

Theoretical Framework for Tetrahydropyrimidine Research

The theoretical framework underlying tetrahydropyrimidine research encompasses multiple interconnected domains including synthetic methodology, structure-activity relationships, and mechanistic understanding of biological activity. The foundation of this framework rests on the principle that heterocyclic compounds with specific structural modifications can exhibit enhanced biological properties through targeted molecular interactions.

The Biginelli reaction serves as the cornerstone synthetic methodology for tetrahydropyrimidine derivatives, providing a convergent approach that allows for systematic structural modifications. This three-component condensation reaction involves the interaction of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction mechanism involves initial formation of an imine intermediate, followed by nucleophilic attack and cyclization to yield the desired tetrahydropyrimidine product.

Catalytic systems play a crucial role in optimizing reaction conditions and improving yields. Lewis acids such as copper triflate, ytterbium triflate, triethylammonium hydrogen sulfate, bismuth trichloride, and manganese acetate have been successfully employed as catalysts, significantly improving reaction output with reduced reaction times. The use of 1,4-diazabicyclo[2.2.2]octane as a catalyst has shown particularly promising results, achieving high yields and shorter reaction times.

The structure-activity relationship framework for tetrahydropyrimidines emphasizes the importance of substitution patterns and their influence on biological activity. The presence of specific functional groups at defined positions can dramatically alter the compound's pharmacological profile. For this compound, the hydrazide group is vital for biological efficacy, and modifications to this group can significantly alter activity.

Table 3: Catalytic Systems for Tetrahydropyrimidine Synthesis

Catalyst Reaction Conditions Yield Range Reaction Time
Hydrochloric acid Reflux in ethanol 60-70% 6-12 hours
1,4-diazabicyclo[2.2.2]octane Reflux in ethanol 70-85% 2-6 hours
Copper triflate Microwave irradiation 80-90% 30-60 minutes
Bismuth trichloride Solvent-free conditions 75-85% 2-4 hours

The mechanistic framework for biological activity involves multiple pathways including enzyme inhibition, modulation of signaling pathways, and direct interaction with cellular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The mechanism can modulate pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for drug development.

Research Scope and Objectives

The research scope for this compound encompasses multiple dimensions of chemical and biological investigation. The primary objective centers on understanding the compound's synthetic accessibility, structural characteristics, and biological potential within the broader context of heterocyclic chemistry.

Synthetic research objectives focus on developing efficient methodologies for the preparation of the target compound and related analogs. The Biginelli reaction serves as the foundation for these synthetic efforts, with optimization directed toward improving yields, reducing reaction times, and expanding substrate scope. Specific attention is directed toward understanding the role of catalytic systems and reaction conditions in determining product selectivity and purity.

The synthesis of this compound typically involves a multi-step approach beginning with the formation of the tetrahydropyrimidine core through Biginelli condensation of benzaldehyde, ethyl acetoacetate, and urea. The intermediate product is then subjected to hydrazinolysis to introduce the carbohydrazide functionality. This synthetic sequence allows for systematic modification of the aromatic substituent and provides access to a diverse array of structural analogs.

Structural characterization objectives encompass comprehensive spectroscopic analysis to confirm molecular identity and understand conformational behavior. Infrared spectroscopy reveals characteristic absorption bands at 1570 and 1590 wavenumbers relating to carbon-sulfur and carbon-oxygen bonds respectively. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing characteristic signals for the heterocyclic protons and carbon-13 nuclear magnetic resonance confirming the carbonyl carbon environments.

Table 4: Research Objectives and Methodological Approaches

Research Domain Primary Objectives Methodological Approach Expected Outcomes
Synthetic Chemistry Optimize synthetic routes Biginelli reaction variants Improved yields and selectivity
Structural Analysis Complete characterization Multi-technique spectroscopy Confirmed structure and purity
Biological Evaluation Assess antimicrobial activity In vitro screening assays Activity profiles and selectivity
Mechanistic Studies Understand mode of action Enzyme inhibition studies Target identification

Properties

IUPAC Name

2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-15-10(16)8-6-13-11(17)14-9(8)7-4-2-1-3-5-7/h1-6,9H,12H2,(H,15,16)(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIGTIWGYGDBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=CNC(=O)N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be achieved through several methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. This reaction can be catalyzed by various acids and can be performed under solvent-free conditions or with the assistance of microwave irradiation to enhance the reaction rate and yield .

For industrial production, the reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as p-toluenesulfonic acid (TsOH) and the application of microwave irradiation are common practices to achieve efficient synthesis .

Chemical Reactions Analysis

2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyrimidine derivatives with different substituents.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Modifications
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide (Target) 4-Ph, 2-Oxo, 5-CONHNH₂ C₁₁H₁₂N₄O₂ Baseline structure
6-Methyl-2-oxo-4-substituted-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide (Derivatives 1a–5d) 6-Me, 4-subst. aryl, 5-CONHNH₂ C₁₃H₁₄N₄O₂–C₁₈H₁₈N₄O₃ Methyl at C6; variable aryl groups at C4
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide (TC derivatives) 4-Oxo, 2-S, 5-CONHNH₂ C₅H₆N₄O₃S Thioxo (S) replaces oxo (O) at C2
N’-Benzylidene-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide 4-Indolyl, 6-Me, 2-S, 5-CONHN=CH-Ar C₂₁H₁₈N₆OS Indole substitution at C4; thioxo at C2

Key Structural Insights :

  • Methyl Substitution : Derivatives with a 6-methyl group (e.g., 6-methyl-2-oxo-4-phenyl analogs) exhibit enhanced lipophilicity, improving membrane permeability .
  • Thioxo vs. Oxo : Replacing the 2-oxo group with 2-thioxo (e.g., TC derivatives) increases electron delocalization, enhancing bioactivity in anticancer and antimicrobial assays .
  • Aryl Modifications : Substitutions at C4 (e.g., fluorophenyl, methoxybenzylidene) influence steric and electronic properties, affecting binding to biological targets like DPP-IV enzymes .

Physicochemical and Pharmacokinetic Comparison

Table 3: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP Polar Surface Area (Ų) Solubility (mg/mL)
Target Compound 232.24 1.2 96.6 0.45
(E)-N-(2-Hydroxybenzylidene)-6-Me-4-Ph Derivative 350.37 2.8 112.3 0.12
Chromone-Pyrimidine Hybrids (6a–f) 380–420 3.1–3.5 120–160 <0.1

Key Observations :

  • Lipinski Compliance : All derivatives comply with Lipinski’s Rule of Five (molecular weight <500, LogP <5), ensuring oral bioavailability .
  • Polar Surface Area (PSA) : Higher PSA in chromone hybrids (e.g., 160 Ų) correlates with reduced cell permeability but improved solubility in polar solvents .

Biological Activity

Overview

2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is a compound that belongs to the class of tetrahydropyrimidines. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity involves examining its mechanism of action, structure-activity relationships (SAR), and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play critical roles in cellular processes, such as cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : It can influence pathways related to inflammation and cell survival, making it a candidate for therapeutic applications in diseases characterized by dysregulated signaling.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that the compound effectively inhibits the growth of various bacterial strains. For instance, it has shown promising results against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

In vitro studies have suggested that this compound possesses antiviral properties against certain viruses. It appears to disrupt viral replication processes, although detailed mechanisms remain to be fully elucidated.

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies:

  • Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.
  • Mechanistic Insights : It may act by modulating apoptotic pathways and inhibiting tumor growth factors.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Hydrazide Group : The presence of the hydrazide moiety is vital for its biological efficacy. Modifications to this group can significantly alter activity.
ModificationEffect on Activity
Methylation at N' positionIncreased antimicrobial potency
Substitution on phenyl ringAltered selectivity against bacteria

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound exhibited a broad spectrum of activity and was particularly effective against resistant strains.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment potential, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Q & A

Q. Example Protocol :

StepReagents/ConditionsOutcome
1Benzaldehyde, urea, ethyl acetoacetate, HCl (catalyst), ethanol, reflux (12 h)Biginelli adduct (yield: 65–75%)
2Hydrazine hydrate, methanol, 60°C (6 h)Hydrazide intermediate
3Cyclization under acetic anhydride, 100°C (4 h)Final product (purity >95%)

What spectroscopic and analytical methods are recommended for characterization?

Basic Research Question
Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the tetrahydropyrimidine ring, phenyl substituents, and hydrazide moiety .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} (C=O stretching) and 3200–3400 cm1^{-1} (N-H stretching) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., monohydrate structures) .
  • HPLC : Purity assessment using C18 columns, methanol/water mobile phase .

What biological activities have been reported for this compound?

Basic Research Question
Methodology :

  • Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus; MIC values (e.g., 12.5–50 µg/mL) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Mechanistic Clues : Docking studies to predict interactions with bacterial DNA gyrase or cancer-related kinases .

Q. Reported Activities :

ActivityAssay SystemKey FindingReference
AntibacterialS. aureus (ATCC 25923)70% inhibition at 50 µg/mL
AnticancerHeLa cellsIC50_{50} = 28 µM

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question
Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. ethanol .
  • Catalyst Comparison : HCl vs. Lewis acids (e.g., ZnCl2_2)—yield increases from 70% to 85% .
  • Green Chemistry : Solvent-free microwave-assisted synthesis reduces reaction time (2 h vs. 12 h) .

Q. Optimization Table :

ConditionYield (Traditional)Yield (Optimized)
HCl/ethanol65%
ZnCl2_2/DMF85%
Microwave (solvent-free)78% (2 h)

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Methodology :

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Dose-Response Curves : Validate IC50_{50} values across multiple replicates and cell lines .
  • Structural Confirmation : Ensure compound purity (>98%) via HPLC and elemental analysis to rule out impurities affecting bioactivity .

Which structural modifications enhance bioactivity?

Advanced Research Question
Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Br at phenyl ring) to improve antimicrobial potency .
  • Hydrazide Derivatives : Replace carbohydrazide with thiosemicarbazide for broader spectrum activity .
  • SAR Studies : Compare analogs (e.g., methyl vs. ethyl esters) to identify critical pharmacophores .

Q. Example Modifications :

DerivativeModificationActivity Change
4-(3-Bromophenyl)Bromine substitution2x higher MIC vs. S. aureus
ThiosemicarbazideReplace carbohydrazideExpanded antifungal activity

What mechanistic studies are recommended to elucidate bioactivity?

Advanced Research Question
Methodology :

  • Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or topoisomerase II .
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases .
  • ROS Detection : Measure reactive oxygen species (ROS) levels in treated bacterial/cancer cells .

How to address solubility challenges in biological assays?

Advanced Research Question
Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies to maintain solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or glycoside conjugates for improved aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

What advanced analytical methods quantify degradation under stress conditions?

Advanced Research Question
Methodology :

  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and acidic/alkaline conditions .
  • LC-MS/MS : Identify degradation products and pathways (e.g., hydrolysis of hydrazide group) .
  • Stability-Indicating HPLC : Develop gradient methods to separate parent compound and degradants .

How to design SAR studies for tetrahydropyrimidine derivatives?

Advanced Research Question
Methodology :

  • Library Synthesis : Prepare analogs with variations in phenyl substituents, ester groups, and ring saturation .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate structural features with activity .
  • Crystallographic Data : Analyze hydrogen-bonding patterns in active vs. inactive derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
Reactant of Route 2
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

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